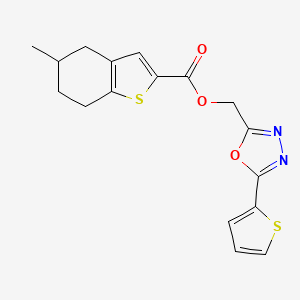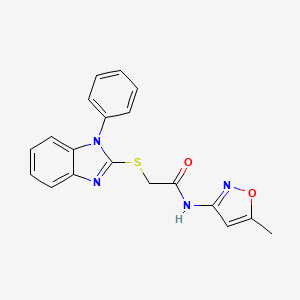![molecular formula C14H18N4O B7533899 Imidazo[1,2-a]pyrimidin-2-yl-(2-propan-2-ylpyrrolidin-1-yl)methanone](/img/structure/B7533899.png)
Imidazo[1,2-a]pyrimidin-2-yl-(2-propan-2-ylpyrrolidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Imidazo[1,2-a]pyrimidin-2-yl-(2-propan-2-ylpyrrolidin-1-yl)methanone, commonly known as IPMP, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. IPMP is a small molecule that belongs to the class of imidazopyrimidines and has been shown to exhibit a range of biological activities.
作用机制
IPMP exerts its biological effects through its interaction with various molecular targets. It has been shown to bind to the active site of acetylcholinesterase, inhibiting its activity and increasing the levels of acetylcholine in the brain. IPMP has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that is involved in the regulation of glucose and lipid metabolism. This activation leads to an improvement in insulin sensitivity and a decrease in inflammation.
Biochemical and Physiological Effects:
IPMP has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death, in these cells. IPMP has also been shown to decrease the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). In addition, IPMP has been shown to improve glucose and lipid metabolism, leading to a decrease in insulin resistance and inflammation.
实验室实验的优点和局限性
One advantage of IPMP is its versatility in terms of its potential therapeutic applications. It has been shown to exhibit a range of biological activities, making it a promising candidate for the treatment of various diseases. Another advantage is its synthetic accessibility, which allows for the production of IPMP in high yield and purity.
One limitation of IPMP is its potential toxicity. While IPMP has been shown to exhibit promising therapeutic properties, its toxicity profile has not been fully elucidated. Further studies are needed to determine the safety of IPMP and its potential side effects.
未来方向
There are several future directions for the research on IPMP. One direction is the development of IPMP derivatives with improved therapeutic properties and reduced toxicity. Another direction is the investigation of the potential use of IPMP in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to fully elucidate the mechanism of action of IPMP and its potential molecular targets.
合成方法
The synthesis of IPMP involves the reaction of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid with 2,2-dimethylpropanoyl chloride in the presence of triethylamine. The resulting product is then reacted with 2-bromo-1-(2-propan-2-ylpyrrolidin-1-yl)ethanone to yield IPMP. This method has been optimized to produce IPMP in high yield and purity.
科学研究应用
IPMP has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor, anti-inflammatory, and analgesic properties. Studies have also demonstrated its potential use as a treatment for Alzheimer's disease, Parkinson's disease, and epilepsy. IPMP has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function. This inhibition leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function.
属性
IUPAC Name |
imidazo[1,2-a]pyrimidin-2-yl-(2-propan-2-ylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c1-10(2)12-5-3-8-18(12)13(19)11-9-17-7-4-6-15-14(17)16-11/h4,6-7,9-10,12H,3,5,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIHBCSQMMGXGNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCCN1C(=O)C2=CN3C=CC=NC3=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]pentyl]-N,1,5-trimethylpyrazole-4-carboxamide](/img/structure/B7533820.png)
![4-(difluoromethylsulfonyl)-N-[(2-imidazol-1-ylpyridin-4-yl)methyl]benzamide](/img/structure/B7533826.png)
![N-[[1-(dimethylamino)cyclohexyl]methyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B7533827.png)

![1-[2-[(4-Fluorophenyl)methyl]pyrrolidin-1-yl]-2-propan-2-yloxyethanone](/img/structure/B7533840.png)

![4-chloro-N-(2-cyclopentylpyrazol-3-yl)-3-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B7533857.png)

![[2-(3-Chloro-4-fluoroanilino)-2-oxoethyl] 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B7533866.png)
![1-benzyl-N-methyl-N-[2-oxo-2-(propan-2-ylamino)ethyl]piperidine-4-carboxamide](/img/structure/B7533874.png)
![1-Cyclohexyl-3-[1-(2-propan-2-yloxyacetyl)piperidin-4-yl]urea](/img/structure/B7533875.png)
![2-[3-[2-(Cyclohexen-1-yl)ethyl]-6,7-dimethoxy-4-oxoquinazolin-2-yl]sulfanylacetonitrile](/img/structure/B7533886.png)
![N-[[3-(morpholine-4-carbonyl)phenyl]methyl]-1,2-dihydroacenaphthylene-5-carboxamide](/img/structure/B7533888.png)
